An In-Depth Technical Guide to 2-(7-Bromo-1H-indazol-3-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(7-Bromo-1H-indazol-3-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed mechanistic insights, and highlight its strategic importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Molecular Attributes of 2-(7-Bromo-1H-indazol-3-yl)acetic acid
2-(7-Bromo-1H-indazol-3-yl)acetic acid is a bifunctional molecule featuring a bromine-substituted indazole core and an acetic acid side chain. This unique combination of a privileged heterocyclic scaffold and a versatile functional group for amide coupling makes it a valuable intermediate for creating diverse chemical libraries for drug screening.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source/Comment |
| CAS Number | 944899-28-9 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1][2][3] |
| Molecular Weight | 255.07 g/mol | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General appearance of similar compounds |
| Melting Point | Not experimentally determined in searched literature. For reference, 7-Bromo-1H-indazole has a melting point of 126-130 °C.[4] | The acetic acid moiety will likely alter the melting point significantly. |
| pKa | Not experimentally determined. Predicted to be around 3.5-4.5. | Based on the pKa of acetic acid and the electron-withdrawing nature of the indazole ring. 3-acetyl-1H-Indazole-1-acetic acid has a predicted pKa of 3.54.[5] |
| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in water. | General solubility characteristics of similar carboxylic acids. |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1][2][3] |
Synthesis and Reactivity: A Strategic Perspective
Proposed Synthetic Pathway
A logical approach involves a multi-step sequence starting from a readily available substituted aniline. The key steps would be the regioselective bromination, diazotization, and subsequent cyclization to form the indazole ring, followed by the introduction of the acetic acid side chain.
Figure 1: Proposed synthetic pathway for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.
Causality Behind Experimental Choices:
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Bromination: The regioselective bromination of the aniline derivative at the position ortho to the nitro group and para to the methyl group is a critical step. The choice of N-bromosuccinimide (NBS) in sulfuric acid is based on its effectiveness in similar systems, providing good control over the position of bromination.[6]
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Reduction: The reduction of the nitro group to an amine is a standard transformation, with tin(II) chloride in hydrochloric acid being a reliable and high-yielding method.
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Diazotization and Cyclization: The formation of the indazole ring from the resulting aniline is a classic reaction. Diazotization with sodium nitrite in an acidic medium, followed by an intramolecular cyclization, is a common and effective strategy. The use of ethyl acetoacetate as the cyclization partner would introduce the desired acetic acid ester moiety at the 3-position.
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Hydrolysis: The final step is a simple ester hydrolysis to yield the target carboxylic acid. Lithium hydroxide in a mixture of water and an organic solvent like THF is a mild and efficient method for this transformation.
Chemical Reactivity
The chemical reactivity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is dictated by its three key functional components: the indazole N-H, the C7-bromo substituent, and the carboxylic acid group.
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N-H of the Indazole Ring: The nitrogen of the pyrazole ring can be alkylated or arylated to introduce further diversity. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
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C7-Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position. This is particularly important for exploring the structure-activity relationship (SAR) in drug discovery programs.
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Carboxylic Acid Group: The acetic acid moiety is an ideal functional group for forming amide bonds. This allows for the straightforward coupling of the indazole core to a variety of amines, including complex fragments and pharmacophores, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Figure 3: Simplified IRAK-4 signaling pathway and the point of intervention for indazole-based inhibitors.
Intermediate in the Synthesis of Antiviral Agents
Substituted indazoles are also important components of antiviral drugs. For instance, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV capsid inhibitor. [7][8][9]This highlights the broader utility of 7-bromo-indazole derivatives in the development of therapeutics beyond kinase inhibition.
Safety and Handling
As with all laboratory chemicals, 2-(7-Bromo-1H-indazol-3-yl)acetic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [1][2]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1][2] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
2-(7-Bromo-1H-indazol-3-yl)acetic acid is a strategically important building block for drug discovery and development. Its combination of a privileged indazole scaffold, a versatile carboxylic acid functional group, and a reactive bromine handle makes it an ideal starting material for the synthesis of diverse libraries of compounds targeting a wide range of biological targets, most notably protein kinases. The synthetic accessibility and the potential for straightforward chemical modification ensure that this compound will continue to be a valuable tool for medicinal chemists in their quest for novel and effective therapeutics.
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- Current time information in Pasuruan, ID.
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